REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[O:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[O:11])=[CH:8][CH:7]=1.[CH3:22][C:23]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[O:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([CH:12]=[CH:13][C:14]([O:16][CH2:22][CH3:23])=[O:15])=[O:11])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=CC1
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Name
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3-[4-(4-methylphenoxy)benzoyl]acrylic acid
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC=1C=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.78 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |